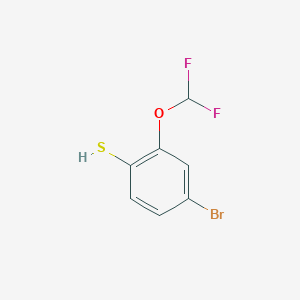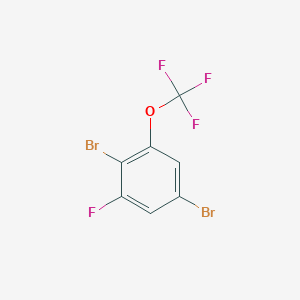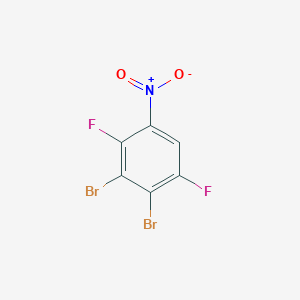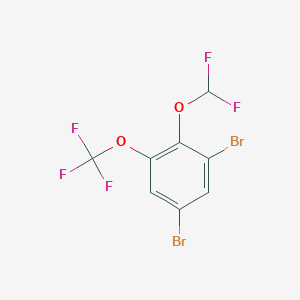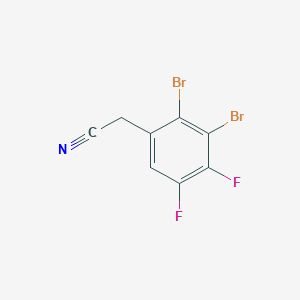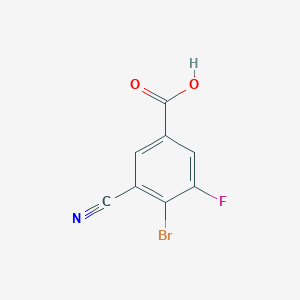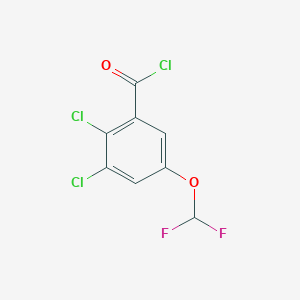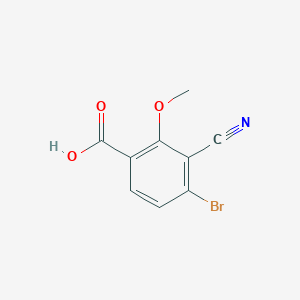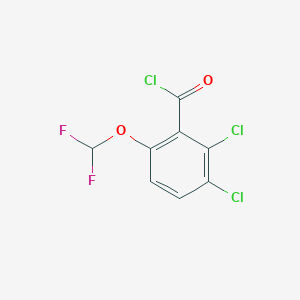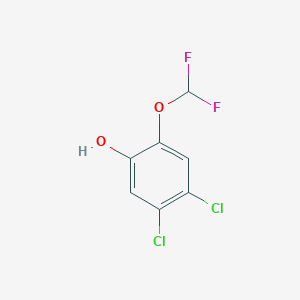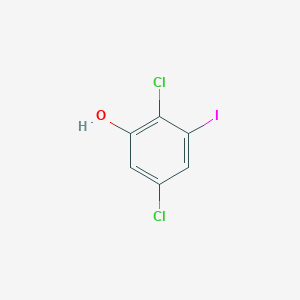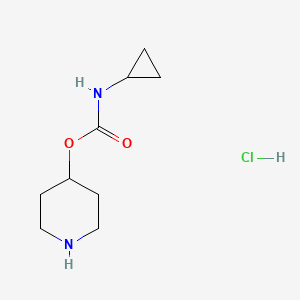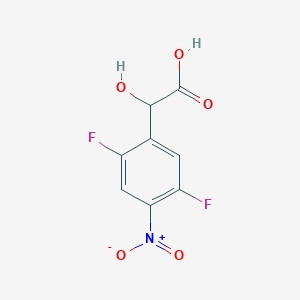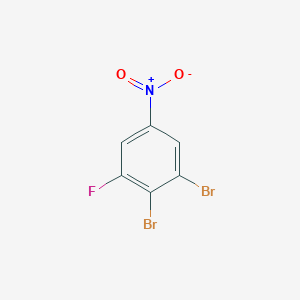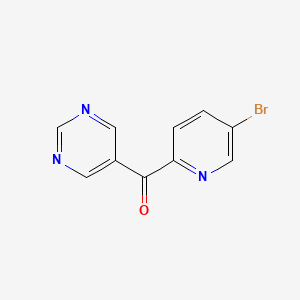
(5-Bromopyridin-2-yl)(pyrimidin-5-yl)methanone
Vue d'ensemble
Description
The compound “(5-Bromopyridin-2-yl)(pyrimidin-5-yl)methanone” is a complex organic molecule that contains a bromopyridinyl group and a pyrimidinyl group linked by a methanone . It’s a derivative of pyrimidine, which is a basic aromatic ring present in many important biomolecules, such as DNA and RNA .
Molecular Structure Analysis
The molecular structure of this compound can be deduced from its name. It contains a pyrimidinyl group (a six-membered ring with two nitrogen atoms), a bromopyridinyl group (a six-membered ring with one nitrogen atom and a bromine atom), and a methanone group (a carbonyl group linked to two carbon atoms) .Applications De Recherche Scientifique
Synthesis Techniques
- Facile Synthesis Methods : A novel and versatile procedure for synthesizing functionalized pyrimidine derivatives has been developed. This includes synthesizing compounds like 2,5-diphenyl-5H-chromeno[4,3-d]pyrimidin-5-ol and related methanones, using the ANRORC reaction of chromones with benzamidines (Sambaiah et al., 2017).
- Efficient Large-Scale Synthesis : Methods for efficient access to pyridin- and pyrimidin-2-yl acetate cores have been developed. This involves functionalizing halogenated pyridine and pyrimidine analogs via SNAr and palladium-catalyzed reactions, suitable for large-scale synthesis (Morgentin et al., 2009).
Biological and Medicinal Applications
- Antimicrobial Activity : A Schiff base derivative of pyrimidine has shown significant biological activity against various bacterial and yeast strains. This highlights the potential of pyrimidine derivatives in antimicrobial applications (Gülcan et al., 2012).
- Potential in Cancer Research : Novel pyrimidine and thiazolopyrimidine derivatives have been synthesized for anticancer evaluation, indicating the role of these compounds in cancer research and treatment (Flefel et al., 2007).
Chemical and Structural Analysis
- Molecular Structure Studies : Detailed investigations using NMR spectroscopy, X-ray diffraction, and semiempirical MO calculations have been conducted to understand the structural intricacies of pyrimidine derivatives. This research aids in comprehending the molecular structure of these compounds (Martins et al., 1998).
Applications in Imaging and Diagnostics
- Imaging in Parkinson’s Disease : Research involving the synthesis of specific pyrimidine derivatives for PET imaging in Parkinson’s disease demonstrates the utility of these compounds in neurological diagnostics (Wang et al., 2017).
Orientations Futures
The future directions for research on this compound could involve further exploration of its potential biological activities. Given the wide range of activities exhibited by pyrimidine derivatives, this compound could potentially be developed into a novel therapeutic agent . Further studies could also explore its synthesis and chemical reactions in more detail.
Propriétés
IUPAC Name |
(5-bromopyridin-2-yl)-pyrimidin-5-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrN3O/c11-8-1-2-9(14-5-8)10(15)7-3-12-6-13-4-7/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYDVRCXJKZBRGH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1Br)C(=O)C2=CN=CN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Bromopyridin-2-yl)(pyrimidin-5-yl)methanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



